molecular formula C14H18N4O2 B2542653 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034399-15-8

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2542653
CAS No.: 2034399-15-8
M. Wt: 274.324
InChI Key: SJOZBNAIEXTPIM-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one features a bicyclic dihydropyrazolo[1,5-a]pyrazine core linked to a 3,5-dimethylisoxazole moiety via a propan-1-one bridge. The 3,5-dimethylisoxazole group may enhance metabolic stability and solubility compared to simpler aryl substituents .

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-13(11(2)20-16-10)3-4-14(19)17-7-8-18-12(9-17)5-6-15-18/h5-6H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZBNAIEXTPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multiple steps. Here’s a general outline of one such method:

  • The initial step often involves the formation of the pyrazolopyrazine core through cyclization reactions starting from appropriate precursors.

  • Next, the 3,5-dimethylisoxazole moiety is introduced through a condensation reaction.

  • The final step is the coupling of the two intermediate structures to form the desired product, involving specific catalysts and controlled reaction conditions.

Industrial Production Methods: Industrial-scale production of this compound may utilize optimized reaction conditions to improve yield and purity. This often involves automated reactors, precise temperature control, and the use of high-purity reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially altering the electronic properties of the isoxazole ring.

  • Reduction: Reduction reactions can target various functional groups, modifying the compound’s overall reactivity.

  • Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different functional groups, enhancing its utility in various applications.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Catalysts: Palladium on carbon or other metal catalysts for coupling reactions.

Major Products: Depending on the reagents and conditions, the products formed from these reactions can vary, but they typically include altered derivatives of the original compound, with modified reactivity profiles.

Scientific Research Applications

In Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a reagent in various organic reactions.

In Biology:

  • Investigated for its potential biochemical activity and interaction with biological molecules.

  • Could serve as a probe for studying enzymatic reactions or receptor-ligand interactions.

In Medicine:

  • Research on its activity against specific biological targets.

In Industry:

  • Employed in the development of new materials with specific properties.

  • Used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, affecting their function and altering biological pathways. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline/Pyrazole Cores

Compounds ME-1 to ME-4 () share a pyrazoline core but differ in substituents and side chains. For example:

  • ME-1 : Contains a phenyl- and p-tolyl-substituted pyrazoline with a hydrazinyloxy side chain.
  • ME-3 : Features a 4-chlorophenyl group, increasing molecular weight (372.85 g/mol) and altering TLC mobility (Rf = 0.40) compared to ME-1 (Rf = 0.45) .

Key Differences :

  • The target compound replaces the pyrazoline core with a dihydropyrazolo[1,5-a]pyrazine system, which introduces additional nitrogen atoms and rigidity.
Table 1: Physicochemical and Spectroscopic Comparison
Compound Molecular Formula Molecular Weight (g/mol) TLC Rf ¹H NMR δ (Key Protons)
Target Compound C₁₆H₁₇N₅O₂ 323.35 Not reported Expected δ 4.5–5.0 (pyrazine CH₂), δ 2.2 (isoxazole CH₃)
ME-1 C₁₉H₂₂N₄O₂ 338.40 0.45 δ 1.32 (pyrazoline CH₂), δ 3.69 (pyrazole H)
ME-3 C₁₉H₂₁ClN₄O₂ 372.85 0.40 δ 1.27 (pyrazoline CH₂), δ 3.65 (pyrazole H)

Dihydropyrazolo-Pyrazine Derivatives

Triazolo[1,5-a]pyrazine Derivatives ()

Compounds like 4-aryl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine (Table 2, Entries 1–8) share the dihydropyrazine scaffold but incorporate a triazole ring. The target compound lacks this triazole, which may reduce synthetic complexity. notes that alkyl-substituted derivatives (Entries 9–11) exhibit higher reactivity than aryl-substituted ones, suggesting that the target’s 3,5-dimethylisoxazole group balances reactivity and stability .

Acyl Dihydropyrazolo[1,5-a]pyrimidinones ()

VU0462807 (9a), a mGlu5 PAM, has a pyrimidinone core instead of pyrazine. Despite structural differences, both compounds show enhanced solubility due to ketone groups. However, the target’s 3,5-dimethylisoxazole may further improve membrane permeability compared to VU0462807’s phenoxymethyl group .

Substituent Impact on Target Selectivity

  • The 3,5-dimethylisoxazole group may steer the target toward mGluR5 modulation (like VU0462807) rather than mGluR2, as seen in ’s dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones .

Biological Activity

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazine derivatives, which are noted for their potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that allows it to interact with various biological targets. Its molecular formula is C15H18N4OC_{15}H_{18}N_{4}O, and it includes functional groups that are known to influence biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine structures exhibit significant antitumor properties. For instance, compounds with similar frameworks have been shown to inhibit cancer cell proliferation effectively. A study reported that related compounds had IC50 values ranging from 4.84 µM to 30 µM against various cancer cell lines, suggesting a strong potential for this compound in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to modulate enzyme activities. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with metabolic dysregulation .

Neuropharmacological Effects

The compound's structural features suggest potential interactions within the central nervous system (CNS). Similar pyrazolo derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. This aspect remains an area of active research .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Study A (2023)Reported significant cytotoxicity of related pyrazolo compounds against A549 lung cancer cells with IC50 values as low as 0.23 µM.
Study B (2022)Demonstrated that a similar derivative induced apoptosis via ROS accumulation and mitochondrial dysfunction in gastric cancer cells.
Study C (2023)Investigated enzyme inhibition properties showing that the compound could potentially modulate key metabolic pathways relevant in cancer and neurological disorders.

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